Ethyl 4-(2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetyl)piperazine-1-carboxylate
Description
Propriétés
IUPAC Name |
ethyl 4-[2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O5/c1-3-33-26(32)28-15-13-27(14-16-28)24(30)18-34-23-10-6-9-22-21(23)11-12-29(25(22)31)17-20-8-5-4-7-19(20)2/h4-10H,3,11-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADMFWLDYHHYEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural Comparison
Key Structural Features
- Tetrahydroisoquinoline Core: Known for rigidity and planar aromaticity, this scaffold often interacts with biological targets via π-π stacking or hydrogen bonding .
- 2-Methylbenzyl Substituent : Introduces hydrophobicity, which may improve membrane permeability compared to unsubstituted analogs .
Comparison with Analogous Compounds
Structural Insights :
- The target compound’s tetrahydroisoquinoline core contrasts with flavonoid (e.g., 5-hydroxyflavone) or polyketide backbones in marine metabolites, suggesting divergent bioactivity profiles .
- Conformational analysis using puckering coordinates (as applied to cyclopentane derivatives) could elucidate how the tetrahydroisoquinoline ring’s planarity affects target binding .
Hypothetical Mechanisms
- Anti-inflammatory Potential: The 2-methylbenzyl group may modulate COX-2 inhibition, akin to phenylpropenoids in Populus buds .
- Antibacterial Activity: Piperazine derivatives often disrupt bacterial cell membranes; synergy with tetrahydroisoquinoline’s rigidity could enhance efficacy .
Comparison of Bioactivity
Notes: Predicted data assume structural optimization based on substituent contributions (e.g., piperazine’s solubility enhancing cellular uptake ).
Physicochemical Properties
Chromatographic Behavior
- Hydrogen Bonding: Intramolecular H-bonding in the tetrahydroisoquinoline core (analogous to 5-hydroxyflavones ) may stabilize specific conformations, affecting solubility.
Q & A
Q. What are the common synthetic routes for synthesizing Ethyl 4-(2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetyl)piperazine-1-carboxylate?
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions : Formation of the tetrahydroisoquinoline core via cyclization, followed by introduction of the piperazine-carboxylate moiety using ethyl chloroformate or similar reagents .
- Acetylation : The oxy-acetyl linker is introduced using chloroacetyl chloride or activated esters under basic conditions (e.g., triethylamine) .
- Purification : Column chromatography or recrystallization is employed to isolate the final product, with yields optimized by controlling solvent polarity and temperature .
Q. Which spectroscopic and crystallographic methods are used to confirm the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for verifying substituent positions and connectivity, particularly for the tetrahydroisoquinoline and piperazine moieties .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths and angles, especially for stereochemical confirmation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve synthesis yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for coupling steps but may require subsequent purification to remove residuals .
- Catalyst Screening : Bases like DBU or KCO improve acetylation efficiency, while Pd-based catalysts aid in cross-coupling reactions .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., tetrahydroisoquinoline formation) .
- Real-Time Monitoring : Thin-layer chromatography (TLC) or HPLC tracks intermediate formation to adjust conditions dynamically .
Q. What strategies resolve discrepancies between NMR and X-ray crystallography data in structural analysis?
- Conformational Flexibility : Dynamic NMR experiments (e.g., VT-NMR) assess rotational barriers in flexible groups (e.g., piperazine), which may differ in solid-state (X-ray) vs. solution (NMR) .
- Hydrogen Bonding Artifacts : X-ray structures may reveal intermolecular H-bonds absent in solution; DFT calculations (e.g., Gaussian) model these effects to reconcile spectral data .
- Data Refinement : SHELXL’s restraints (e.g., DFIX, DANG) adjust bond parameters to align crystallographic data with NMR-derived geometries .
Q. How can in silico methods predict the compound’s interaction with biological targets?
- Molecular Docking : Software like AutoDock Vina screens for binding affinity to enzymes (e.g., kinases) or receptors, using crystal structures from the PDB .
- MD Simulations : GROMACS or AMBER models ligand-receptor dynamics over time, identifying stable binding conformations .
- Pharmacophore Modeling : Tools like Schrödinger’s Phase map key interactions (e.g., hydrogen bonds with the tetrahydroisoquinoline oxygen) to prioritize synthetic analogs .
Data Contradiction and Mechanistic Analysis
Q. How should researchers address conflicting bioactivity data across different assay systems?
- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
- Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Off-Target Screening : Profile against related targets (e.g., GPCRs, ion channels) to identify non-specific interactions that may skew data .
Q. What structural analogs of this compound have been studied, and how do their activities compare?
Key analogs include:
| Compound Feature | Biological Activity | Reference |
|---|---|---|
| Replacement of 2-methylbenzyl with 4-fluorophenyl | Enhanced kinase inhibition | |
| Substitution of piperazine with morpholine | Reduced cytotoxicity | |
| Addition of hydroxyl group to tetrahydroisoquinoline | Improved solubility |
Methodological Recommendations
- Crystallography : Use SHELXL for refinement and ORTEP-3 for graphical representation to ensure publication-ready figures .
- Binding Studies : Combine SPR (for kinetics) with ITC (for thermodynamics) to comprehensively characterize target interactions .
- Synthetic Scale-Up : Employ flow chemistry for hazardous steps (e.g., acetylations) to improve safety and reproducibility .
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